molecular formula C14H12N2O3S B2730474 1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide CAS No. 68936-27-6

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide

Cat. No.: B2730474
CAS No.: 68936-27-6
M. Wt: 288.32
InChI Key: GKZTYEZVDFOAKG-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-phenylmethanesulfonamide is a sulfonamide derivative containing a benzoxazole core substituted at the 3-position with a methanesulfonamide group and an N-phenyl moiety. The benzoxazole scaffold is notable for its role in medicinal chemistry, often contributing to metabolic stability and binding interactions in enzyme inhibitors or receptor modulators .

Key structural features:

  • Benzoxazole ring: A fused bicyclic system with oxygen and nitrogen heteroatoms, influencing electronic properties and hydrogen-bonding capabilities.
  • N-phenyl substitution: Introduces steric bulk and lipophilicity, which may modulate pharmacokinetic properties like membrane permeability or metabolic stability.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-20(18,16-11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)19-15-13/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZTYEZVDFOAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method includes the use of metal-free synthetic routes, which employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial, antiviral, and anticancer agent . In medicine, it has shown promise as an anti-inflammatory and analgesic compound . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in its anti-inflammatory properties. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Zonisamide (1-(1,2-Benzisoxazol-3-yl)methanesulfonamide)

Zonisamide (C₈H₈N₂O₃S) is a clinically approved anticonvulsant and a close structural analog of the target compound. Key differences and similarities are outlined below:

Property 1-(1,2-Benzoxazol-3-yl)-N-phenylmethanesulfonamide Zonisamide
Molecular Formula C₁₃H₁₁N₂O₃S C₈H₈N₂O₃S
Substituents N-phenyl group on sulfonamide Unsubstituted sulfonamide (NH₂)
Molecular Weight ~275.3 g/mol 212.22 g/mol
Key Pharmacological Role Not explicitly reported (inference from structure) Antiepileptic, sodium channel modulation

Structural Implications :

  • The N-phenyl group in the target compound increases steric hindrance and lipophilicity compared to zonisamide. This may reduce aqueous solubility but enhance blood-brain barrier penetration .
  • The benzoxazole ring in both compounds contributes to aromatic stacking interactions, but the absence of the phenyl group in zonisamide allows for more flexibility in binding to target proteins like sodium channels .

Sodium 1-(1,2-Benzoxazol-3-yl)methanesulfonimidate

This sodium salt derivative (C₈H₇N₂NaO₃S) shares the benzoxazole-sulfonamide backbone but differs in the sulfonamide group’s oxidation state and counterion:

Property This compound Sodium Sulfonimidate
Ionic Character Neutral Ionic (sodium salt)
Sulfonamide Group Sulfonamide (-SO₂NH₂) Sulfonimidate (-SO₂N⁻Na⁺)
Solubility Likely lower due to phenyl group Higher (ionic nature enhances aqueous solubility)

Functional Impact :

  • The sulfonimidate group in the sodium salt improves solubility for parenteral formulations, whereas the phenyl-substituted target compound may be better suited for oral delivery due to increased lipophilicity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Structure Benzoxazole Benzamide
Directing Group Sulfonamide N,O-bidentate group (hydroxy and amide)
Application Potential therapeutic agent Catalyst for C–H bond functionalization

Comparative Insight :

  • The benzoxazole-sulfonamide system in the target compound may offer stronger electron-withdrawing effects compared to the benzamide derivative, influencing reactivity in synthetic applications .

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzoxazole ring linked to a phenylmethanesulfonamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating their activity.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The benzoxazole moiety may also contribute to this inhibition by stabilizing the enzyme-substrate complex through π-stacking interactions and hydrogen bonding.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For example, compounds containing a benzoxazole ring have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AA5495.0Apoptosis induction
Study BMCF73.2Cell cycle arrest

Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their antimicrobial properties. In vitro studies suggest that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Anticancer Activity in NSCLC : A study evaluated the effects of various benzoxazole derivatives on non-small cell lung cancer (NSCLC) cells. The findings indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their structure-activity relationships (SAR) .
  • Inhibition of Enzymatic Activity : A series of experiments demonstrated that this compound could inhibit specific enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that similar compounds exhibit moderate to high permeability and variable metabolic stability, which can influence their bioavailability and efficacy.

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